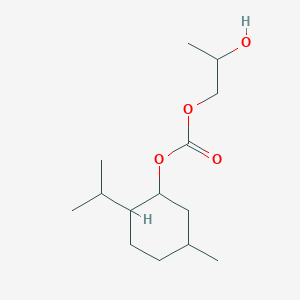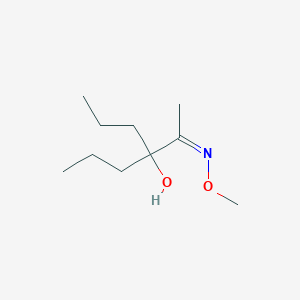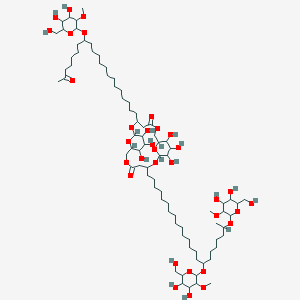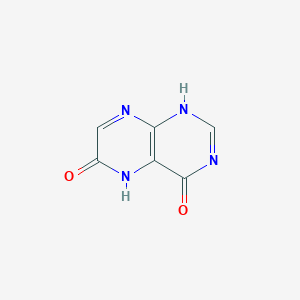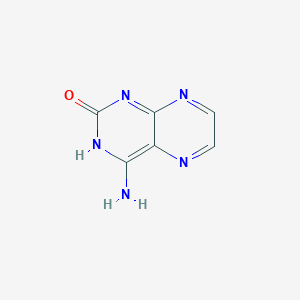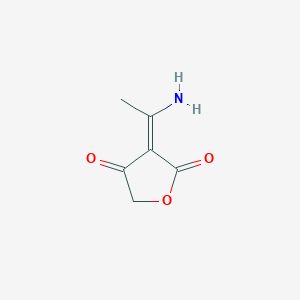
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione, also known as oxaloacetamide, is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione involves the inhibition of various enzymes and signaling pathways that are involved in the progression of inflammatory and tumor-related diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to promote inflammation. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in the regulation of inflammation and the immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are known to promote inflammation. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in tumor cells, making it a potential candidate for the development of new anti-cancer therapies.
实验室实验的优点和局限性
One of the advantages of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that promote gastric mucosal protection. This makes it a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastric ulcers and other gastrointestinal side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione. One potential direction is the development of new drug delivery systems that can improve the solubility and bioavailability of this compound. Another potential direction is the investigation of its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets for the development of new therapies.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various scientific fields. Its anti-inflammatory, antioxidant, and anti-tumor properties make it a promising candidate for the development of new drugs and therapies. While there are several advantages and limitations to its use in lab experiments, there are several future directions for its study that may lead to the development of new treatments for a variety of diseases.
合成方法
The synthesis of (3Z)-3-(1-aminoethylidene)oxolane-2,4-dione involves the reaction of oxaloacetic acid with hydrazine hydrate in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学研究应用
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies.
属性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC 名称 |
(3Z)-3-(1-aminoethylidene)oxolane-2,4-dione |
InChI |
InChI=1S/C6H7NO3/c1-3(7)5-4(8)2-10-6(5)9/h2,7H2,1H3/b5-3- |
InChI 键 |
LAWVAFWVVRDJRM-HYXAFXHYSA-N |
手性 SMILES |
C/C(=C/1\C(=O)COC1=O)/N |
SMILES |
CC(=C1C(=O)COC1=O)N |
规范 SMILES |
CC(=C1C(=O)COC1=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B232583.png)
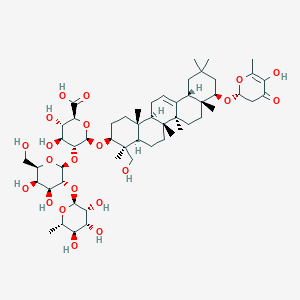
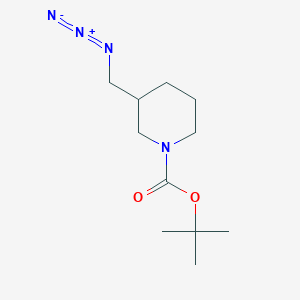
![N-[(2S,3R,4S,6S)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B232604.png)

![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)

